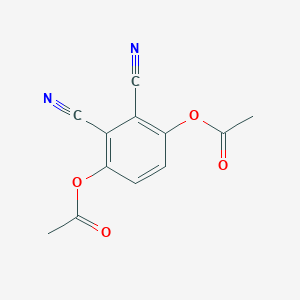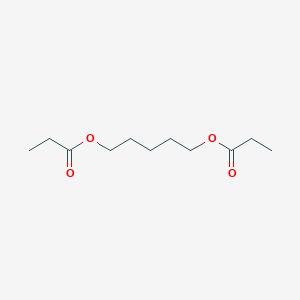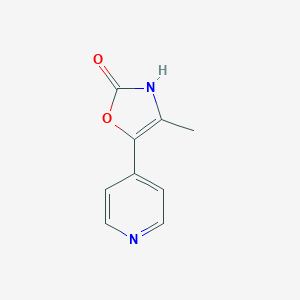
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a heterocyclic organic compound that has been widely used in scientific research. It is also known as N-oxazolone or oxazolone. The compound has a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol. It is a yellow crystalline solid that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone involves the activation of T cells in the immune system. The compound acts as a hapten and binds to proteins in the skin, forming a complex that is recognized by T cells as foreign. This leads to the activation of T cells and the production of cytokines and chemokines that mediate the inflammatory response.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone are mainly related to its immunological properties. The compound induces a strong immune response in animals, leading to the production of antibodies and T cells specific to the hapten. This response can be used to study the mechanisms of immune regulation and to develop immunotherapeutic strategies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in lab experiments include its high potency and specificity in inducing immune responses. The compound is also easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using the compound include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone. These include:
1. Development of new immunotherapeutic agents based on the compound.
2. Investigation of the molecular mechanisms underlying the immune response to the compound.
3. Development of new animal models for studying immune regulation and autoimmune diseases.
4. Optimization of the synthesis and purification methods for the compound.
5. Evaluation of the potential applications of the compound in diagnostic and therapeutic settings.
In conclusion, 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a valuable tool in scientific research for studying the immune response in animals. The compound has a well-defined mechanism of action and can induce a strong immune response. Future research on the compound has the potential to lead to the development of new immunotherapeutic agents and the optimization of existing diagnostic and therapeutic strategies.
Synthesemethoden
The synthesis of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone can be achieved through the condensation reaction between 4-pyridinecarboxaldehyde and methylglyoxal. The reaction is carried out in the presence of a base catalyst such as potassium carbonate. The product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone has been extensively used in scientific research as a model antigen for studying the immune response in animals. It is used to induce contact hypersensitivity in experimental animals such as mice and rats. The compound is also used in the development of vaccines and immunotherapeutic agents.
Eigenschaften
CAS-Nummer |
132338-12-6 |
|---|---|
Produktname |
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone |
Molekularformel |
C9H8N2O2 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
4-methyl-5-pyridin-4-yl-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(13-9(12)11-6)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
HYFQYGZLUXYDEG-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=O)N1)C2=CC=NC=C2 |
Kanonische SMILES |
CC1=C(OC(=O)N1)C2=CC=NC=C2 |
Andere CAS-Nummern |
132338-12-6 |
Synonyme |
4-methyl-5-(4-pyridinyl)-2(3H)-oxazolone MDL 27044 MDL-27044 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



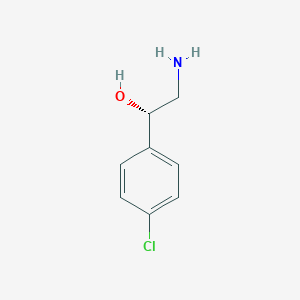
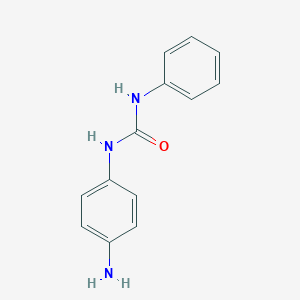
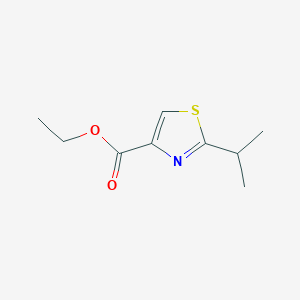
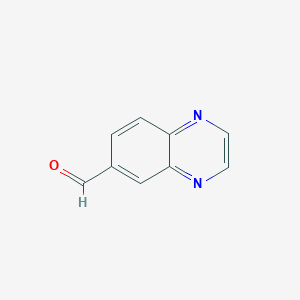
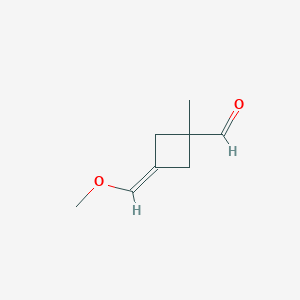
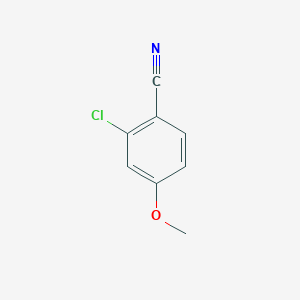
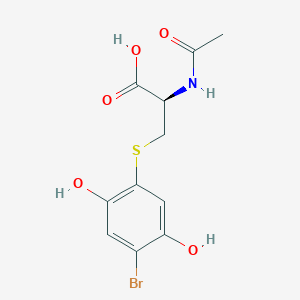
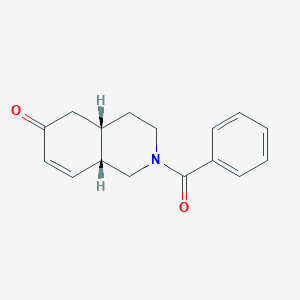
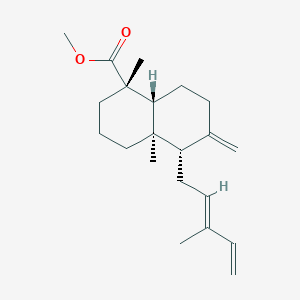
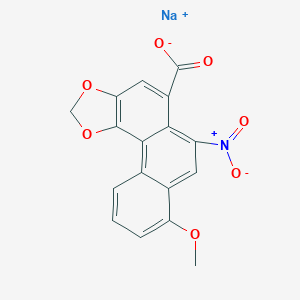
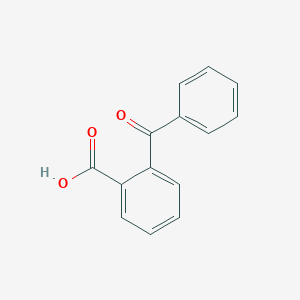
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)
